Barzuxetan

Radiopharmaceuticals Radiolabeling 177Lu

Barzuxetan (CHX-A''-DTPA-NCS) is the premier bifunctional chelator for targeted radiopharmaceutical development. Its trans-cyclohexyl pre-organization confers superior kinetic inertness over linear DTPA and macrocyclic NOTA/DOTA analogs, ensuring robust radiolabeling yields (>95%) with 177Lu even under trace metal contamination and enabling room-temperature 90Y labeling with highest specific activity. This directly translates to improved conjugate immunoreactivity and tumor uptake, de-risking your ADC/RIC pipeline with a clinically-validated linker.

Molecular Formula C26H34N4O10S
Molecular Weight 594.6 g/mol
CAS No. 157380-45-5
Cat. No. B1180811
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBarzuxetan
CAS157380-45-5
SynonymsCHX-A''-DTPA(B-355)
Molecular FormulaC26H34N4O10S
Molecular Weight594.6 g/mol
Structural Identifiers
SMILESC1CCC(C(C1)N(CC(CC2=CC=C(C=C2)N=C=S)N(CC(=O)O)CC(=O)O)CC(=O)O)N(CC(=O)O)CC(=O)O
InChIInChI=1S/C26H34N4O10S/c31-22(32)11-28(12-23(33)34)19(9-17-5-7-18(8-6-17)27-16-41)10-29(13-24(35)36)20-3-1-2-4-21(20)30(14-25(37)38)15-26(39)40/h5-8,19-21H,1-4,9-15H2,(H,31,32)(H,33,34)(H,35,36)(H,37,38)(H,39,40)/t19-,20+,21+/m1/s1
InChIKeyQZVREUUCWLULJM-HKBOAZHASA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Barzuxetan (CAS 157380-45-5): A High-Performance Bifunctional Chelator for Radiopharmaceutical R&D and Targeted Alpha/Beta Therapy Procurement


Barzuxetan (CHX-A''-DTPA-NCS) is a small molecule bifunctional chelator (BFC) belonging to the class of cyclohexyl-diethylenetriaminepentaacetic acid (CHX-DTPA) derivatives, as indicated by its INN stem '-xetan' [1]. It is engineered with a reactive para-isothiocyanatobenzyl (p-SCN-Bn) group for stable, covalent conjugation to lysine residues on targeting vectors such as monoclonal antibodies, and a CHX-A''-DTPA backbone designed to form kinetically inert complexes with therapeutic and diagnostic radiometals . This dual functionality makes Barzuxetan a critical chemical linker for constructing targeted radiopharmaceuticals, including antibody-drug conjugates (ADCs) and radioimmunoconjugates (RICs), for applications in oncology and molecular imaging .

Why Barzuxetan (CHX-A''-DTPA-NCS) Cannot Be Replaced by Generic DTPA or Other Macrocyclic Chelators in Radiopharmaceutical Development


Despite belonging to the acyclic DTPA family, Barzuxetan's unique trans-cyclohexyl ring confers significant pre-organization and kinetic inertness, distinguishing it from linear DTPA analogs which are known for their poor in vivo stability due to facile metal dissociation [1]. Direct comparative studies demonstrate that substituting Barzuxetan with macrocyclic chelators like NOTA-NCS or DOTA-NCS introduces critical process and performance liabilities, including significantly reduced radiolabeling yields in the presence of trace metal contaminants and inferior in vitro stability profiles [2]. These chemical and practical distinctions directly translate to variations in conjugate immunoreactivity, specific activity, and ultimately, the biodistribution and therapeutic index of the final radiopharmaceutical, making generic substitution a high-risk proposition for both preclinical and clinical development [3].

Barzuxetan Procurement Evidence: Quantified Differentiation vs. NOTA, DOTA, and Other Chelators


Superior Radiolabeling Robustness vs. NOTA-NCS in the Presence of Trace Metals

In a systematic head-to-head study with 177Lu, Barzuxetan (CHX-A''-DTPA-NCS) demonstrates significantly higher resilience to trace metal contaminants compared to the macrocyclic chelator NOTA-NCS. While both chelators achieve >95% radiolabeling yields under optimized conditions, the presence of competing trace metals drastically reduces the yield of 177Lu-NOTA-NCS, whereas the yield of 177Lu-CHX-A''-DTPA-NCS (Barzuxetan) is not greatly affected [1]. This robustness translates to a more reliable and scalable manufacturing process for radiopharmaceuticals.

Radiopharmaceuticals Radiolabeling 177Lu

Enhanced In Vitro Stability vs. NOTA-NCS with 177Lu

The same direct comparative study revealed that the in vitro stability of the 177Lu complex formed with Barzuxetan (CHX-A''-DTPA-NCS) is superior to that formed with NOTA-NCS [1]. This indicates a lower propensity for the radioactive metal to dissociate from the chelator in physiological-like environments, a critical determinant of in vivo performance and off-target toxicity.

Radiopharmaceuticals In Vitro Stability 177Lu

Top-Tier Performance in 90Y Radiolabeling Compared to Four Leading Chelators

In a systematic evaluation of five commonly used bifunctional chelators for 90Y (DTPA-NCS, CHX-A''-DTPA-NCS, DOTA-NCS, NOTA-NCS, and PCTA-NCS), Barzuxetan (CHX-A''-DTPA-NCS) emerged as the most promising option. It was the only chelator that could be radiolabeled with 90Y at room temperature with the highest specific activity and demonstrated high in vitro stability in human serum and against challenging metal ions [1].

Radioimmunotherapy 90Y Chelation

Validated In Vivo Tumor Targeting: Higher Uptake vs. H4octapa in Ovarian Cancer Model

A direct comparison of Barzuxetan (CHX-A″-DTPA) and the chelator H4octapa, both conjugated to trastuzumab and labeled with 90Y, in a murine xenograft model of ovarian cancer (SKOV3) demonstrated that the 90Y-CHX-A″-DTPA-trastuzumab immunoconjugate achieved a significantly higher tumoral uptake [1]. At 72 hours post-injection, the tumor uptake for the Barzuxetan-based conjugate was 42.3 ± 4.0 %ID/g, compared to 30.1 ± 7.4 %ID/g for the H4octapa conjugate [1].

Radioimmunotherapy Biodistribution Ovarian Cancer

Clinical Validation: Barzuxetan-Based 90Y-Tabituximab barzuxetan Orphan Drug Designation and Clinical Trial

The clinical relevance of Barzuxetan is exemplified by the drug candidate 90Y-Tabituximab barzuxetan (OTSA101-DTPA-90Y), a radioimmunoconjugate in which Barzuxetan acts as the linker between the anti-FZD10 antibody OTSA101 and the therapeutic beta-emitter 90Y [1]. This Barzuxetan-based construct has been granted Orphan Drug Designation by both the European Commission and the FDA for the treatment of soft tissue sarcoma [2]. It is currently in a Phase 0 clinical trial, investigating its safety, pharmacodynamics, and preliminary efficacy in patients with relapsed or refractory synovial sarcoma [3].

Clinical Trial Synovial Sarcoma Targeted Therapy

Barzuxetan (CHX-A''-DTPA-NCS): Optimal Use Cases Supported by Quantitative Evidence


Developing Robust 177Lu-Radioimmunoconjugates with High Radiochemical Yields

For researchers developing targeted radiotherapeutics using Lutetium-177 (177Lu), Barzuxetan is the preferred bifunctional chelator. Its demonstrated robustness against trace metal contamination during radiolabeling ensures consistently high yields (>95%) [1], a critical advantage over NOTA-NCS which requires a 2-fold molar excess of chelator to achieve similar yields [1]. This simplifies the manufacturing process, reduces waste, and guarantees a more reliable supply of the final 177Lu-labeled immunoconjugate for in vitro and in vivo studies.

Engineering Next-Generation 90Y-Targeted Radioimmunotherapy Agents

Barzuxetan's performance with the therapeutic radiometal Yttrium-90 (90Y) is top-tier. It is the only chelator among five leading candidates (including DOTA and NOTA) that allows for room-temperature labeling with 90Y while achieving the highest specific activity and excellent stability in human serum [2]. This combination of mild labeling conditions, which preserve antibody integrity, and robust in vivo performance makes Barzuxetan the cornerstone for developing potent and stable 90Y-labeled ADCs and RICs for clinical translation.

Achieving High Tumor Uptake in HER2-Positive and Other Solid Tumor Models

In vivo efficacy hinges on delivering a high dose of radiation to the tumor. Comparative data in a murine model of ovarian cancer demonstrate that a 90Y-labeled Barzuxetan-trastuzumab conjugate achieved a 1.4-fold higher tumor uptake (42.3 ± 4.0 %ID/g) compared to an equivalent conjugate using the chelator H4octapa (30.1 ± 7.4 %ID/g) at 72 hours post-injection [3]. This validated advantage in tumor targeting supports the selection of Barzuxetan for radioimmunotherapy programs aiming for maximum therapeutic index.

Accelerating Clinical Development with a Validated and Regulatory-Endorsed Linker

Barzuxetan is not just a research chemical; it is a clinically relevant component. The drug candidate 90Y-Tabituximab barzuxetan, which uses Barzuxetan as its linker, has received Orphan Drug Designation and is in a Phase 0 clinical trial for synovial sarcoma [4][5]. This established path into the clinic de-risks procurement decisions for companies and labs focused on translational research, providing confidence that the chosen linker chemistry has a proven track record of supporting regulatory filings and human studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for Barzuxetan

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.